Cas no 172678-67-0 (Ethyl 2-phenylthiazole-5-carboxylate)

Ethyl 2-phenylthiazole-5-carboxylate is a versatile heterocyclic ester with a phenyl-substituted thiazole core, widely used as an intermediate in pharmaceutical and agrochemical synthesis. Its structure combines a thiazole ring, known for bioactivity, with an ester group that enhances reactivity for further derivatization. The compound exhibits excellent stability and solubility in common organic solvents, facilitating its use in coupling reactions, cyclizations, and other transformations. Its phenyl and carboxylate moieties make it valuable for constructing complex molecules, particularly in medicinal chemistry for developing antimicrobial or anti-inflammatory agents. The product is typically supplied with high purity, ensuring consistent performance in research and industrial applications.
Ethyl 2-phenylthiazole-5-carboxylate structure
172678-67-0 structure
Product name:Ethyl 2-phenylthiazole-5-carboxylate
CAS No:172678-67-0
MF:C12H11NO2S
Molecular Weight:233.2862
MDL:MFCD16036490
CID:825021
PubChem ID:9899456

Ethyl 2-phenylthiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

    • 5-Thiazolecarboxylic acid, 2-phenyl-, ethyl ester
    • ethyl 2-phenyl-1,3-thiazole-5-carboxylate
    • Ethyl 2-phenylthiazole-5-carboxylate
    • ROKNTXACUCMRQU-UHFFFAOYSA-N
    • ethyl 2-phenyl-thiazole-5-carboxylate
    • AK164923
    • Y5301
    • ST24046892
    • 2-Phenylthiazole-5-carboxylic acid ethyl ester
    • 2-phenyl-thiazole-5-carboxylic acid ethyl ester
    • AKOS025146483
    • DTXSID40432543
    • A50878
    • 172678-67-0
    • DS-8840
    • CHEMBL5279438
    • DB-157502
    • MFCD16036490
    • SCHEMBL2225549
    • ETHYL2-PHENYLTHIAZOLE-5-CARBOXYLATE
    • CS-0151703
    • BDBM50615833
    • XGA67867
    • MDL: MFCD16036490
    • インチ: 1S/C12H11NO2S/c1-2-15-12(14)10-8-13-11(16-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
    • InChIKey: ROKNTXACUCMRQU-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC([H])([H])C([H])([H])[H])=C([H])N=C1C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

  • 精确分子量: 233.05104977g/mol
  • 同位素质量: 233.05104977g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 241
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.4
  • XLogP3: 3.2

じっけんとくせい

  • Boiling Point: 365.2±34.0°C at 760 mmHg

Ethyl 2-phenylthiazole-5-carboxylate Security Information

Ethyl 2-phenylthiazole-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IZ349-50mg
Ethyl 2-phenylthiazole-5-carboxylate
172678-67-0 97%
50mg
466.0CNY 2021-07-12
eNovation Chemicals LLC
D958025-1g
Ethyl 2-phenylthiazole-5-carboxylate
172678-67-0 97%
1g
$100 2024-06-07
Ambeed
A103712-5g
Ethyl 2-phenylthiazole-5-carboxylate
172678-67-0 97%
5g
$184.0 2024-04-22
A2B Chem LLC
AD67485-25g
Ethyl 2-phenylthiazole-5-carboxylate
172678-67-0 98%
25g
$1316.00 2024-04-20
Ambeed
A103712-100mg
Ethyl 2-phenylthiazole-5-carboxylate
172678-67-0 97%
100mg
$25.0 2024-04-22
Aaron
AR007WEH-250mg
Ethyl 2-phenylthiazole-5-carboxylate
172678-67-0 98%
250mg
$24.00 2025-02-10
eNovation Chemicals LLC
D958025-250mg
Ethyl 2-phenylthiazole-5-carboxylate
172678-67-0 97%
250mg
$75 2025-02-20
eNovation Chemicals LLC
D958025-250mg
Ethyl 2-phenylthiazole-5-carboxylate
172678-67-0 97%
250mg
$75 2025-03-01
eNovation Chemicals LLC
D958025-100mg
Ethyl 2-phenylthiazole-5-carboxylate
172678-67-0 97%
100mg
$65 2025-03-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD294589-100mg
Ethyl 2-phenylthiazole-5-carboxylate
172678-67-0 97%
100mg
¥267.0 2022-03-01

Ethyl 2-phenylthiazole-5-carboxylate 関連文献

Ethyl 2-phenylthiazole-5-carboxylateに関する追加情報

Ethyl 2-Phenylthiazole-5-Carboxylate: A Comprehensive Overview

Ethyl 2-phenylthiazole-5-carboxylate, also known by its CAS number 172678-67-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of thiazole derivatives, which have been extensively studied due to their unique electronic properties and potential applications in various industries. The structure of ethyl 2-phenylthiazole-5-carboxylate consists of a thiazole ring substituted with a phenyl group at the 2-position and an ethoxycarbonyl group at the 5-position. This substitution pattern imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for research and development.

Recent studies have highlighted the importance of thiazole derivatives in the development of advanced materials, particularly in the areas of optoelectronics and catalysis. The phenyl group attached to the thiazole ring enhances the compound's aromaticity, which is crucial for its electronic properties. Additionally, the ethoxycarbonyl group introduces a degree of polarity to the molecule, which can influence its solubility and reactivity. These characteristics make ethyl 2-phenylthiazole-5-carboxylate a promising candidate for applications in organic light-emitting diodes (OLEDs) and as a precursor for more complex organic compounds.

One of the most recent advancements in the study of ethyl 2-phenylthiazole-5-carboxylate involves its use as a building block in supramolecular chemistry. Researchers have demonstrated that this compound can form self-assembled structures through hydrogen bonding and π–π interactions, which are essential for creating ordered nanostructures. These findings open new avenues for its application in nanotechnology, particularly in the design of stimuli-responsive materials.

Furthermore, ethyl 2-phenylthiazole-5-carboxylate has been explored as a potential ligand in coordination chemistry. Its ability to coordinate with metal ions has been utilized in the synthesis of metalloorganic frameworks (MOFs) and coordination polymers. These materials exhibit high porosity and surface area, making them ideal for gas storage and catalytic applications. Recent studies have shown that incorporating ethyl 2-phenylthiazole-5-carboxylate into MOFs enhances their stability under harsh conditions, which is a critical factor for industrial applications.

In terms of synthesis, ethyl 2-phenylthiazole-5-carboxylate is typically prepared via nucleophilic substitution or coupling reactions. The choice of reaction conditions plays a pivotal role in determining the yield and purity of the product. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact. For instance, the use of palladium catalysts has been reported to significantly improve the yield of ethyl 2-phenylthiazole-5-carboxylate in coupling reactions.

The biological activity of ethyl 2-phenylthiazole-5-carboxylate has also been a topic of interest. Preliminary studies suggest that this compound exhibits moderate antimicrobial activity against certain bacterial strains. While further research is needed to fully understand its pharmacological properties, these findings indicate potential applications in drug discovery.

In conclusion, ethyl 2-phenylthiazole-5-carboxylate, with its unique chemical structure and versatile properties, continues to be a focal point in contemporary chemical research. Its applications span across multiple disciplines, from materials science to biology, underscoring its importance as a multifunctional compound. As ongoing studies uncover new insights into its properties and potential uses, ethhil 2-phenylthiazole-5-carboxylate is poised to play an increasingly significant role in both academic and industrial settings.

おすすめ記事

推奨される供給者
atkchemica
(CAS:172678-67-0)Ethyl 2-phenylthiazole-5-carboxylate
CL16076
Purity:95%+
はかる:1g/5g/10g/100g
Price ($):Inquiry
Amadis Chemical Company Limited
(CAS:172678-67-0)Ethyl 2-phenylthiazole-5-carboxylate
A881859
Purity:99%
はかる:5g
Price ($):166.0